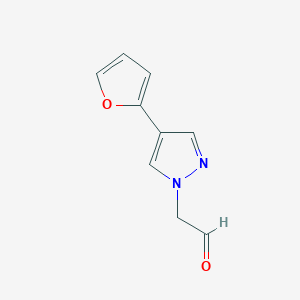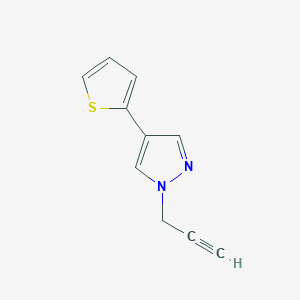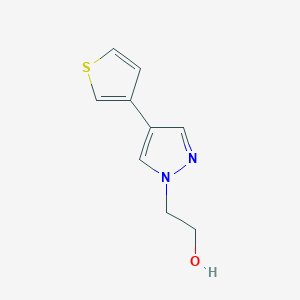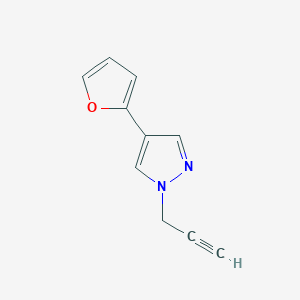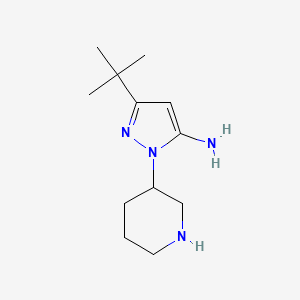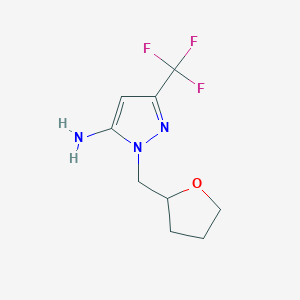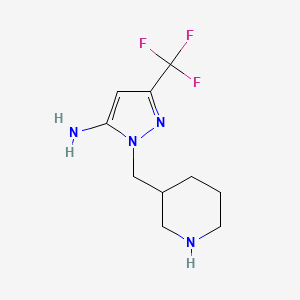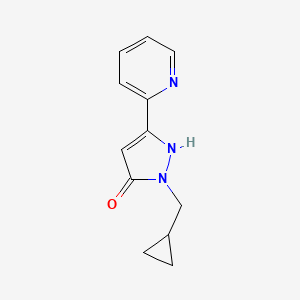
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazol ring, followed by the addition of the pyridin-2-yl and cyclopropylmethyl groups. The exact synthesis process would depend on the specific reactions used and the starting materials .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazol ring, for example, is a five-membered ring with two nitrogen atoms. The pyridin-2-yl and cyclopropylmethyl groups would be attached to this ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. For example, the pyrazol ring might undergo reactions with electrophiles or nucleophiles, depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure. For example, the presence of the pyrazol ring might influence these properties .Applications De Recherche Scientifique
Anticancer Potential
- Cytotoxicity Evaluation : Pyrazole derivatives, including compounds similar to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, have shown significant cytotoxicity against various human cancer cell lines. Compounds analogous to this pyrazole derivative have exhibited moderate to good cytotoxicity against HeLa (cervix), NCI-H460 (lung), PC-3 (prostate), and NIH-3T3 (mouse embryo fibroblasts) cell lines, indicating potential as anticancer agents (Alam et al., 2018).
Topoisomerase IIα Inhibitory Activity
- Inhibitory and Cytotoxicity Studies : Some pyrazole derivatives, structurally related to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, have been evaluated for their topoisomerase IIα inhibitory activity. These compounds have also been tested for in vitro cytotoxicity against cancerous cell lines (MCF-7, NCI-H460, HeLa) and a normal cell line (HEK-293T). This suggests their potential role in cancer treatment through the inhibition of topoisomerase IIα (Alam et al., 2016).
Structural Analysis
- X-ray Diffraction Studies : Derivatives of pyrazole compounds, closely related to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, have been studied using X-ray diffraction. This provides insights into the molecular structure and potential applications of such compounds in various fields (Wu et al., 2012).
Antiproliferative Agents
- Synthesis and Biological Studies : Novel pyrazole derivatives, similar to 1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol, have been synthesized and tested for their antiproliferative properties. These compounds showed significant cytotoxic effects against breast cancer and leukemia cells, indicating their potential as antiproliferative agents (Ananda et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, if this compound shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-2-yl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-12-7-11(10-3-1-2-6-13-10)14-15(12)8-9-4-5-9/h1-3,6-7,9,14H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDDYCVQZKIJRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C(N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



